Product packaging for N-Isopropylacrylamide(Cat. No.:CAS No. 25189-55-3)

N-Isopropylacrylamide

Cat. No.: B008355
CAS No.: 25189-55-3
M. Wt: 113.16 g/mol
InChI Key: QNILTEGFHQSKFF-UHFFFAOYSA-N
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Description

N-Isopropylacrylamide (NIPA or NIPAAm) is a critical monomer for synthesizing poly(this compound) (PNIPAM), one of the most extensively studied thermoresponsive "smart" polymers. PNIPAM exhibits a sharp lower critical solution temperature (LCST) of approximately 32°C in water, undergoing a reversible phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state as the temperature rises above the LCST. This unique, switch-like behavior at a physiologically relevant temperature makes it an invaluable material for advanced biomedical and engineering research. Key Research Applications & Value: Drug Delivery Systems: Develop controlled-release platforms where the polymer's collapse at body temperature can trigger the targeted release of therapeutic agents, enabling pulsatile drug delivery in response to external thermal stimuli . Tissue Engineering & Cell Sheets: Create non-enzymatic cell harvest systems by cultivating cells on PNIPAM surfaces; a simple temperature drop below the LCST causes the polymer to swell and release intact, contiguous cell sheets for regenerative medicine . Biosensing & Diagnostics: Fabricate optical pH sensors and other diagnostic devices by incorporating NIPA into microspheres or hydrogels that change turbidity or volume in response to environmental stimuli like pH, providing a robust transduction mechanism . Environmental Remediation: Engineer smart adsorbents for water treatment. PNIPAM-based hydrogels can be designed to remove heavy metal ions, such as Cr(VI), with high efficiency, leveraging their responsive swelling to enhance contaminant uptake . 4D Bioprinting & Smart Valves: Serve as a bioink component or active material in 4D printing, creating constructs that change shape or function over time in response to temperature, useful for building microfluidic valves and dynamic scaffolds . This product is offered as high-purity crystals or crystalline powder (Assay: 98.0+% by Capillary GC) and must be stored at room temperature. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B008355 N-Isopropylacrylamide CAS No. 25189-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylprop-2-enamide
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InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
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InChI Key

QNILTEGFHQSKFF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(=O)C=C
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Molecular Formula

C6H11NO
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Related CAS

25189-55-3
Record name Poly(N-isopropylacrylamide)
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DSSTOX Substance ID

DTXSID0033754
Record name N-Isopropylacrylamide
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Molecular Weight

113.16 g/mol
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Physical Description

Solid; [Hawley]
Record name N-Isopropylacrylamide
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Solubility

Soluble in water
Record name N-ISOPROPYLACRYLAMIDE
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Vapor Pressure

0.02 [mmHg]
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Color/Form

Crystalline solid, Cream-colored powder

CAS No.

2210-25-5
Record name N-Isopropylacrylamide
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Record name 2-Propenamide, N-(1-methylethyl)-
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Melting Point

64 °C
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Advanced Polymerization Methodologies for Pnipam Synthesis

Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) techniques, also known as living radical polymerization, offer precise control over the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method for synthesizing well-defined polymers. It involves the reversible transfer of a halogen atom between a dormant species (an alkyl halide) and an active propagating radical, catalyzed by a transition metal complex, typically copper-based. This dynamic equilibrium between active and dormant species allows for controlled chain growth.

The ATRP of N-Isopropylacrylamide (NIPAM) presents several challenges. Side reactions can interfere with the controlled nature of the polymerization. The choice of solvent is critical, as it can affect the catalyst activity and the solubility of the resulting polymer. For instance, polymerization in pure alcoholic media can lead to low conversions due to the poor solubility of the forming PNIPAM, causing aggregation and hindering access of the catalyst to the polymer chain ends. Conversely, ATRP of NIPAM in pure water can be fast but uncontrolled. acs.org

Advancements to overcome these challenges include the use of mixed aqueous-organic solvent systems and conducting the polymerization at lower temperatures. For example, carrying out the polymerization at 0°C in aqueous-organic mixtures has been shown to result in a well-controlled process with a linear progression of molar mass with conversion. acs.org Another significant advancement is the development of more active catalyst systems, such as those using copper(I) bromide (CuBr) with ligands like tris(2-dimethylaminoethyl)amine (Me6TREN), which have demonstrated good control over the polymerization process. The addition of water to isopropanol (B130326) as a solvent in the CuBr/Me6TREN system has been shown to significantly increase monomer conversion to over 90% while maintaining a narrow molecular mass distribution (PDI < 1.2) at a reaction temperature of 0°C. mdpi.com

The following table summarizes the results of ATRP of NIPAM using a CuBr/Me6TREN catalyst system with methyl-2-bromopropionate as an initiator, highlighting the effect of adding water to the solvent.

EntrySolvent (v/v)Time (h)Conversion (%)Mn ( g/mol )PDI
1 Isopropanol24583,5001.25
2 Isopropanol/Water (5:1)3>955,5001.18

Data sourced from a study on the end group stability of ATRP-synthesized PNIPAM. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over the synthesis of polymers with complex architectures. This method involves a conventional free radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers between active and dormant polymer chains, allowing for controlled growth.

RAFT polymerization is particularly well-suited for creating tailored PNIPAM architectures, such as block, graft, comb, and star polymers with predetermined molecular weights. sigmaaldrich.com The choice of the RAFT agent is crucial for achieving a controlled polymerization. sigmaaldrich.com This technique has been successfully employed to synthesize various complex structures, including star amphiphilic block copolymers of star-[poly(this compound)-block-polystyrene] (s-PNIPAM-b-PS). mdpi.com Furthermore, RAFT has been used to create well-defined linear PNIPAM, which can then be chain-extended with other monomers to form block copolymers. tandfonline.com For example, a PNIPAM macro-RAFT agent can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. researchgate.net

The table below provides a comparison of different RAFT agents and their suitability for polymerizing various monomer types, including acrylamides like NIPAM.

RAFT Agent TypeMonomer Compatibility for Acrylamides
DithioestersModerate
DithiocarbamatesGood
TrithiocarbonatesGood
XanthatesGood

This table is a general guide to RAFT agent selection. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Conventional Free Radical Polymerization (FRP)

Conventional Free Radical Polymerization (FRP) is a widely used and well-established method for synthesizing polymers. researchgate.net It involves the use of a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, to initiate the polymerization of monomers. nih.gov While FRP is a robust and versatile technique, it offers limited control over the polymer's molecular weight, resulting in a broad molecular weight distribution (high PDI). nih.govswaminathansivaram.in This lack of control makes it difficult to synthesize polymers with complex architectures. nih.gov Despite these limitations, FRP is still a valuable method for producing PNIPAM, especially for applications where precise control over molecular architecture is not critical. researchgate.net One of the main advantages of FRP is the ease of controlling reaction conditions and its suitability for a wide range of monomers. nih.gov

A comparison between PNIPAM homopolymers synthesized via FRP and RAFT polymerization highlights the differences in control over the molecular weight distribution. A PNIPAM synthesized by FRP (F1) exhibited a PDI of 2.55, while a PNIPAM synthesized by RAFT (R1) had a much narrower PDI of 1.16. swaminathansivaram.in

Precipitation Polymerization

Precipitation polymerization is a common method for synthesizing cross-linked PNIPAM microgels. nih.gov This technique is a type of heterogeneous polymerization that begins as a homogeneous solution of the monomer (NIPAM), a cross-linking agent (such as N,N'-methylene-bisacrylamide), and an initiator in a solvent (usually water). nih.gov The polymerization is initiated at a temperature above the lower critical solution temperature (LCST) of PNIPAM. As the polymer chains grow, they become insoluble in the solvent and precipitate to form particles. The polymerization then continues within these precipitated particles. This method typically produces spherical microgels with a narrow size distribution. sigmaaldrich.com The final particle size can be influenced by various factors, including the reaction temperature.

The following table illustrates the effect of temperature on the hydrodynamic diameter of PNIPAM microgels synthesized via precipitation polymerization.

Temperature (°C)Hydrodynamic Diameter (nm)
26~290
29Variable decrease
32~150 (Collapse Temperature)
35~150

Data shows the general trend of decreasing particle size with increasing temperature for microgels prepared by a classical batch polymerization process. acs.org

Surfactant-Free Precipitation Polymerization

Surfactant-free precipitation polymerization is a widely utilized method for producing PNIPAM microgels. This technique is advantageous as it avoids the use of surfactants, which can be difficult to remove from the final product and may interfere with certain applications. The polymerization is typically initiated in an aqueous solution of this compound (NIPAM) monomer and a cross-linking agent at a temperature above the lower critical solution temperature (LCST) of the resulting polymer.

The process begins with the formation of soluble oligomeric radicals in the aqueous phase. As these oligomers grow, they exceed their solubility limit, collapse, and form precursor particles. These particles then serve as nuclei for further polymerization, growing by capturing more oligomers and monomers from the solution. This method allows for the synthesis of monodisperse, nanometer-sized PNIPAM-based microgels. acs.orgacs.org

Research has demonstrated that the size of the resulting microgels can be precisely controlled by adjusting various reaction parameters. For instance, in a high-gravity rotating packed bed reactor (RPB), particle size could be tailored from 129 to 325 nm by varying the 'higee level' (a factor related to the centrifugal acceleration). acs.org The size can also be synergistically controlled by adjusting the amounts of the cross-linker, such as N,N′-Methylenebis(acrylamide) (BIS), and the initiator, like potassium persulfate (KPS). acs.orgacs.org A comparative study of PNIPAM microgels with poly(N-n-propylacrylamide) and poly(N-isopropylmethacrylamide) microgels synthesized via this method showed that PNIPAM particles have a highly homogeneous matrix. nih.gov

Table 1: Influence of Reaction Parameters on PNIPAM Microgel Size in Surfactant-Free Precipitation Polymerization acs.orgacs.org
Parameter VariedConditionResulting Particle Size/Hydrodynamic Diameter (Dh)
Reactor TypeStirred Tank Reactor vs. Rotating Packed Bed (RPB)RPB yields higher production within a shorter time (2 hours)
'Higee Level' in RPBIncreased 'higee level'Particle size tailored from 129 to 325 nm (hydrodynamic diameter from 217.7 to 805.4 nm)
Cross-linker (BIS) AmountSynergistic adjustment with initiatorControllable microgel size
Initiator (KPS) AmountSynergistic adjustment with cross-linkerControllable microgel size

Photo-Copolymerization Techniques

Photo-copolymerization offers a rapid and spatially controllable method for synthesizing PNIPAM-based materials. This technique utilizes photo-initiators that generate radicals upon exposure to light, typically ultraviolet (UV) light, to initiate the polymerization of NIPAM and comonomers. researchgate.net This method is particularly useful for creating patterned hydrogel films and microstructures for applications like microfluidic devices. researchgate.net

The properties of the resulting hydrogels, such as degree of swelling and phase transition temperature, are highly dependent on the polymerization conditions. Key factors include the solvent system (e.g., water vs. water/ethanol mixtures), the temperature of polymerization relative to the LCST, the crosslink density, and the hydrophilicity or hydrophobicity of the photo-initiator. researchgate.net For example, hydrogels prepared below the LCST in a water/ethanol mixture using a hydrophobic photo-initiator exhibited a much higher degree of swelling compared to those prepared in water with a hydrophilic photo-initiator. researchgate.net

Furthermore, photo-copolymerization can be used to introduce light-responsive groups into the polymer structure. By copolymerizing NIPAM with comonomers bearing photo-sensitive moieties like azobenzene, dual-responsive polymers can be created. acs.org Irradiation with light of a specific wavelength can switch the photo-sensitive group between its isomers (e.g., trans and cis azobenzene), altering the polymer's hydrophilicity and thereby shifting its critical solution temperature. acs.org

Graft Copolymerization Strategies

Graft copolymerization is a powerful strategy to modify the surfaces of various substrates, imparting the unique thermoresponsive properties of PNIPAM. This involves covalently attaching PNIPAM chains to a pre-existing polymer backbone or a solid surface. nih.govsemanticscholar.org This technique is broadly categorized into two main approaches: "grafting from" and "grafting to". mdpi.comcore.ac.uk These strategies are employed to fabricate smart surfaces for applications in cell culture, biosensing, and membrane separations. nih.govmdpi.com Various methods, including plasma-induced grafting, radiation-induced grafting, and controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are used to initiate the grafting process. nih.govcore.ac.ukmdpi.com

The "grafting from" approach, also known as surface-initiated polymerization (SIP), involves growing polymer chains directly from initiator sites that have been previously immobilized on a substrate surface. mdpi.comcore.ac.uk This method typically results in a high density of grafted polymer chains, forming a "brush" structure. core.ac.uk The advantage of this technique is its ability to overcome the steric hindrance that can limit grafting density in other methods. nih.gov

A common procedure involves first activating a surface, for instance, using argon plasma treatment to create radicals. mdpi.com These surface radicals then act as initiation sites for the polymerization of NIPAM monomers from the surrounding solution. mdpi.com Techniques like surface-initiated photoinduced electron transfer-reversible addition–fragmentation chain transfer polymerization (PET-RAFT) have been used to grow PNIPAM chains from silanized glass substrates. mdpi.com While the "grafting from" method allows for the creation of dense polymer layers, it offers less control over the molecular weight and uniformity of the individual grafted chains compared to the "grafting to" approach. nih.gov

In the "grafting to" approach, pre-synthesized and well-characterized polymer chains with reactive end-groups are attached to a complementary reactive surface. mdpi.comcore.ac.uk This method provides excellent control over the molecular weight, polydispersity, and functionality of the polymer before it is attached to the surface. mdpi.com

The process typically involves two separate steps: first, the synthesis of end-functionalized PNIPAM, often via controlled radical polymerization techniques like RAFT, and second, the reaction of these polymer chains with a suitably modified substrate. mdpi.comeie.gr For example, thiolated-PNIPAM chains can be grafted onto glass surfaces modified with divinyl sulfone. mdpi.com A significant challenge with the "grafting to" method is that the grafting density is often limited. As more polymer chains attach to the surface, steric hindrance makes it increasingly difficult for subsequent chains to reach the reactive sites, resulting in lower polymer densities and limited layer thickness compared to the "grafting from" method. core.ac.uk

Table 2: Comparison of "Grafting From" and "Grafting To" Methodologies mdpi.comcore.ac.uknih.gov
Feature"Grafting From""Grafting To"
Process Polymer chains are grown directly from initiator sites on the surface.Pre-synthesized polymer chains are attached to the surface.
Grafting Density High; overcomes steric hindrance.Low to moderate; limited by steric hindrance.
Layer Thickness Thicker layers are achievable.Thickness is generally limited.
Control over Polymer Chains Less control over chain length and uniformity.Precise control over molecular weight and polydispersity.
Characterization Characterization of grafted chains is more difficult.Polymer can be fully characterized before grafting.

Emulsion Polymerization

Emulsion polymerization is a technique used to produce PNIPAM as discrete colloidal particles, often referred to as microgels or nanogels. scientific.nettandfonline.com In this process, the monomer (NIPAM) is emulsified in an immiscible continuous phase (typically water) with the aid of a surfactant, although soap-free variations exist. tandfonline.com Polymerization is then initiated within the monomer droplets or micelles.

The choice of initiator can significantly affect the polymerization kinetics and mechanism. Studies comparing 2,2′-azobisobutyronitrile (AIBN) and potassium persulfate (KPS) as initiators found noticeable differences. tandfonline.com The KPS-initiated polymerization had a shorter induction period, with nucleation occurring in the aqueous phase. In contrast, the AIBN-initiated reaction started more slowly but achieved a higher rate in later stages, with the reaction primarily taking place within monomer droplets stabilized by the newly formed PNIPAM. tandfonline.com

The resulting PNIPAM particles exhibit the characteristic thermoresponsive behavior. Characterization of PNIPAM synthesized via emulsion polymerization shows a particle size distribution in the mono-dispersed range, with reported hydrodynamic diameters around 346.3 nm. scientific.net Thermal gravimetric analysis (TGA) has indicated that the thermal degradation of the main PNIPAM chain occurs in the range of 340 to 480°C. scientific.net This method can also be used to create crosslinked polymers with aggregation-induced emissive (AIE) properties by incorporating specific crosslinkers, leading to materials with thermoreversible fluorescence. rsc.org

Table 3: Characteristics of PNIPAM Synthesized via Emulsion Polymerization scientific.nettandfonline.com
CharacteristicFinding / Value
Initiator Effect (KPS vs. AIBN) KPS: Shorter induction, nucleation in aqueous phase. AIBN: Slower start, higher later-stage rate, reaction in monomer droplets.
Average Hydrodynamic Diameter 346.3 nm
Polydispersity Index 0.215 (indicative of mono-dispersed range)
Zeta-potential -20.6 mV
Thermal Degradation Range (TGA) 340 to 480°C

Structural and Morphological Control in Pnipam Systems

Microgel and Nanogel Synthesis and Characterization

PNIPAM microgels and nanogels, crosslinked polymer networks dispersed in a solvent, are widely studied due to their large surface-area-to-volume ratio, which facilitates rapid response to external stimuli. mdpi.com Their synthesis, typically via precipitation polymerization, allows for a high degree of control over their final properties. nih.gov

The particle size of PNIPAM microgels is a critical parameter that can be controlled through various synthetic strategies. By adjusting the total monomer concentration, for instance, a significant variation in particle size can be achieved. One study demonstrated that increasing the total monomer concentration from 1 to 3 wt% resulted in a 4.9-fold increase in the microgel particle size. nih.gov The inclusion of functional co-monomers also plays a role; for example, hydrogen-bonding monomers can lead to a reduction in particle size. nih.gov

Another method to control the size of nanogels involves the use of surfactants during emulsion polymerization. The concentration of the surfactant, such as sodium dodecyl sulfate (B86663) (SDS), can be systematically varied to produce nanogels of different sizes. This approach takes advantage of the surfactant's ability to stabilize precursor microgel particles during the polymerization process, ultimately leading to the formation of smaller particles.

The following table summarizes the effect of monomer concentration on PNIPAM microgel size:

Total Monomer Concentration (wt%)Resulting Particle Size Increase (relative to 1 wt%)
11.0-fold
>1 to 3Up to 4.9-fold

This interactive table is based on data indicating that increasing the total monomer concentration from 1 to 3 wt% can increase the particle size by up to 4.9-fold. nih.gov

The crosslinking density within the polymer network is a key determinant of the microgel's physical and chemical properties. rsc.org By varying the amount of the crosslinking agent, typically N,N'-methylenebis(acrylamide) (MBA), the swelling behavior, deformability, and responsiveness of the microgel can be precisely tuned. researchgate.netacs.org

The Volume Phase Transition Temperature (VPTT) is a hallmark characteristic of PNIPAM, marking the temperature at which the polymer undergoes a reversible coil-to-globule transition. nih.gov The effect of crosslinking density on the VPTT has been a subject of extensive research, with some studies reporting a systematic increase in VPTT with higher crosslinker content. nih.gov This phenomenon is attributed to the increased rigidity of the network, which hinders the hydrophobic collapse of the polymer chains. mdpi.com However, other studies have reported no significant change or even a decrease in VPTT with increasing crosslinking density, indicating that the relationship is complex and can be influenced by other synthesis parameters. nih.gov

A systematic study investigating the impact of crosslinker content on the VPTT of PNIPAM microgels revealed a consistent shift to higher temperatures with increasing crosslinker concentration, as determined by dynamic light scattering (DLS), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The table below illustrates the general trend of VPTT with varying crosslinker content as observed in some studies.

Crosslinking DensityVolume Phase Transition Temperature (VPTT)
LowLower
HighHigher

This interactive table reflects findings that suggest an increasing VPTT with higher crosslinker content. nih.gov

The electrokinetic properties of PNIPAM microgels, such as their electrophoretic mobility, are also influenced by the crosslinking density. The electrophoretic mobility is related to the surface charge of the microgels, which undergoes significant changes in response to temperature. nih.gov As the microgel collapses above the VPTT, there is an increase in charge density due to the compaction of the polymer network, leading to a rise in electrophoretic mobility. nih.gov

Studies have shown a correlation between the crosslinking density and the magnitude of the change in electrophoretic mobility during the volume phase transition. nih.gov Microgels with lower crosslinker content exhibit more pronounced changes in size and, consequently, more significant alterations in their electrokinetic properties upon heating. nih.gov The temperature at which the electrokinetic transition (ETT) occurs is often found to be a few degrees higher than the VPTT. nih.govrsc.org

Beyond size and crosslinking density, the internal morphology of PNIPAM microgels can be engineered to create particles with distinct structural domains. By employing techniques such as semibatch and temperature-programmed surfactant-free precipitation polymerization, it is possible to synthesize microgels with dense-shell, dense-core, or homogeneous structures. mdpi.comnih.gov This control over morphology allows for the spatial localization of functional groups and crosslinkers within the microgel. mdpi.comnih.gov

Dense-Shell: In this morphology, the crosslinkers and functional groups are concentrated near the surface of the microgel.

Dense-Core: Here, the core of the microgel has a higher density of crosslinkers and functional groups.

Homogeneous: This structure features a uniform distribution of crosslinkers and functional groups throughout the microgel.

The swelling capability of these morphologically distinct microgels is strongly dependent on their internal structure. mdpi.comnih.gov For instance, the localization of charged groups can significantly impact the pH-responsive swelling behavior. mdpi.comnih.gov

Tailoring Crosslinking Density and its Effects

Polymer Network Design and Architectures

The design of the polymer network architecture offers another avenue for tailoring the properties of PNIPAM-based materials. Moving beyond simple, randomly crosslinked networks, more complex architectures can impart unique functionalities. nih.gov

One prominent example is the creation of interpenetrating polymer networks (IPNs) . nih.govnih.gov IPN microgels are formed by synthesizing a second polymer network within a pre-existing PNIPAM microgel. nih.gov For instance, a poly(acrylic acid) (PAA) network can be interpenetrated within a PNIPAM network, resulting in a dual-responsive microgel that is sensitive to both temperature and pH. mdpi.comnih.gov The presence of the PAA network can enhance the colloidal stability of the microgels, even at temperatures above the LCST of PNIPAM. mdpi.com

Another advanced architecture is the star-shaped polymer . rsc.org These consist of multiple polymer arms radiating from a central core. Star-shaped PNIPAM polymers have been synthesized and investigated for their unique solution properties and self-assembly behavior. nih.gov The architecture of these miktoarm (heteroarm) star polymers can be precisely controlled, allowing for the incorporation of different polymer arms with distinct functionalities.

Furthermore, hydrogels with a heterogeneous density fluctuation-based microstructure have been designed. nih.gov This can be achieved by synthesizing microgels with functional groups on their surface, which are then used as crosslinkers to form a bulk network by interconnecting the microgels with linear polymer chains. nih.gov This "gel-in-gel" structure can lead to improved shrinkage properties and more efficient "on-off" switching in response to temperature changes. nih.gov

The development of unconventional polymer networks, including those with slidable crosslinks or high-functionality crosslinks, represents a frontier in designing PNIPAM systems with extreme properties. nih.gov These advanced architectures allow for greater control over the mechanical and responsive behavior of the resulting materials.

Block Copolymers

Block copolymers containing PNIPAM are synthesized by linking one or more PNIPAM blocks with blocks of other polymers. This architecture allows for the combination of PNIPAM's thermoresponsivity with the distinct properties of the other polymer segments, such as hydrophilicity, hydrophobicity, or biocompatibility. The synthesis of these copolymers is often achieved through controlled/living radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Single-Electron-Transfer Living Radical Polymerization (SET-LRP). tandfonline.comherts.ac.uknih.gov

For instance, A2BA2 H-shaped block copolymers of PNIPAM (A) and poly(ethylene glycol) (PEG) (B) have been synthesized via SET-LRP. tandfonline.com The thermogelation behavior of these copolymers in aqueous solutions is influenced by the molecular weight of both the PEG block and the PNIPAM arms. tandfonline.com An increase in the PEG block length or a decrease in the PNIPAM arm length leads to higher phase transition and gelation temperatures. tandfonline.com Similarly, ABA-type triblock copolymers, such as PNIPAM-b-PDMS-b-PNIPAM and PNIPAM-b-PVP-b-PNIPAM, have been created using ATRP and aqueous RAFT polymerization, respectively. herts.ac.ukrsc.org These copolymers self-assemble in aqueous solutions; for example, PNIPAM-b-PVP-b-PNIPAM forms flower-like micelles above its lower critical solution temperature (LCST) as the PNIPAM blocks become hydrophobic and form the core. rsc.org

The choice of the co-block polymer significantly impacts the self-assembly and properties of the resulting nanoparticles. nih.gov Copolymers with polystyrene, poly(methyl methacrylate), and poly(ε-caprolactone) are common, with an increasing interest in biodegradable and biocompatible blocks for biomedical applications. nih.gov

Table 1: Examples of PNIPAM Block Copolymers and their Properties
Copolymer ArchitectureCo-Block PolymerSynthesis MethodKey Properties/Findings
A2BA2 (H-Shaped)Poly(ethylene glycol) (PEG)SET-LRPGelation temperature increases with PEG block length and decreases with PNIPAM arm length. tandfonline.com
ABA (Linear Triblock)Poly(dimethylsiloxane) (PDMS)ATRPForms well-defined core-shell aggregates in aqueous solution. herts.ac.uk
BAB (Linear Triblock)Poly(N-vinylpyrrolidone) (PVP)Aqueous RAFTSelf-assembles into flower-like micelles above LCST; concentrated solutions show thermoreversible sol-gel transition. rsc.org
AB (Diblock)Stearic acid-based methacrylate (B99206) polymer (PSAMA)Microwave-Assisted RAFTSelf-assembles into spherical micelles (~30 nm); exhibits temperature-triggered drug release. nih.gov

Grafted Polymers

Graft copolymers are produced by attaching PNIPAM chains as side branches onto a main polymer backbone. This method is particularly useful for modifying the properties of natural polymers, enhancing their biocompatibility and biodegradability while introducing the smart, thermoresponsive characteristics of PNIPAM. nih.govnih.gov Polysaccharides such as chitosan (B1678972), dextran, and sodium alginate are frequently used as the backbone. nih.govredalyc.org

The synthesis of chitosan-graft-poly(N-isopropylacrylamide) (CS-g-PNIPAAm), for example, can be achieved through free-radical polymerization using an initiator like potassium persulfate. nih.gov By varying the molar ratio of chitosan to the NIPAM monomer, copolymers with different amounts of PNIPAM side chains can be prepared. nih.gov Grafting PNIPAM onto a hydrophilic backbone like chitosan, which is also pH-sensitive, results in a dual-responsive material that reacts to changes in both temperature and pH. redalyc.org The incorporation of the hydrophilic backbone typically increases the LCST of the PNIPAM grafts, which can be advantageous for biomedical applications requiring a transition temperature closer to the physiological human body temperature of 37°C. nih.govmdpi.com

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are composites where two or more distinct polymer networks are physically entangled with each other without being covalently bonded. mdpi.com In PNIPAM-based IPNs, a PNIPAM network is interlocked with another polymer network, often one that is sensitive to a different stimulus, such as pH. This creates a multi-stimuli-responsive material. nih.govnih.gov

A common example is an IPN composed of PNIPAM and poly(acrylic acid) (PAAc). nih.govnih.gov PNIPAM provides thermo-responsivity, undergoing a reversible coil-to-globule transition around its LCST of ~32°C (305 K), while PAAc offers pH-sensitivity, transitioning based on the ionization state of its carboxylic groups around a pKa of 4.5. nih.gov This dual-network structure allows for fine control over the microgel's volume phase transition (VPT) by adjusting temperature, pH, and the relative content of the two polymers. nih.gov

The synthesis of these IPN microgels can be performed using a sequential free-radical polymerization method. nih.govnih.gov Typically, a PNIPAM microgel is first synthesized via precipitation polymerization. In a second step, the acrylic acid monomer is polymerized within the preformed, swollen PNIPAM network, creating the interpenetrating PAAc network. nih.gov The resulting IPN microgel's hydrophobicity is enhanced compared to a pure PNIPAM microgel, particularly at acidic pH, due to interactions between the CONH groups of PNIPAM and the COOH groups of PAAc. nih.gov

Table 2: Stimuli-Response in PNIPAM/PAAc IPNs
StimulusPolymer Network Primarily AffectedMechanism of ResponseResulting Macroscopic Change
Temperature > LCST (~32°C)PNIPAMPNIPAM chains transition from hydrophilic (coil) to hydrophobic (globule).Microgel deswelling/collapse. nih.gov
pH > pKa (~4.5)PAAcCarboxylic groups deprotonate (COO-), leading to electrostatic repulsion.PAAc network expands/swells. nih.gov
pH < pKa (~4.5)PAAcCarboxylic groups are protonated (COOH), allowing for hydrogen bonding and chain collapse.PAAc network contracts/collapses. nih.gov

Self-Assembly of PNIPAM-Based Structures

The amphiphilic nature of PNIPAM-containing copolymers, particularly the temperature-dependent shift in the hydrophilicity of the PNIPAM block, drives their self-assembly into various ordered nanostructures in aqueous media. nih.govkinampark.com This behavior is fundamental to creating functional materials for a range of applications.

Formation of Micelles and Mesoglobules

Amphiphilic block copolymers containing a hydrophilic block and a thermoresponsive PNIPAM block can self-assemble into core-shell micelles in water. kinampark.com Below the LCST, the PNIPAM block is hydrophilic. However, when the temperature is raised above the LCST, the PNIPAM block becomes hydrophobic and collapses. In an AB block copolymer where A is a permanently hydrophobic block (e.g., polystyrene) and B is PNIPAM, this transition triggers the formation of micelles with a hydrophobic core and a now-hydrophilic PNIPAM shell (if the other block is more hydrophobic) or vice versa. nih.govkinampark.com The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC) or critical aggregate concentration (CAC). nih.govkinampark.com

For example, novel tri-armed star copolymers with a polystyrene block and a PNIPAM block self-assemble into spherical core-shell micelles. kinampark.com These structures can encapsulate hydrophobic molecules, making them suitable as carriers. nih.govkinampark.com

Above the cloud point temperature in a solution of pure PNIPAM homopolymers, the polymer chains collapse and aggregate to form phase-separated, polymer-rich structures known as mesoglobules. acs.org These mesoglobules are initially small and compact at atmospheric pressure but can transition to larger, more water-rich aggregates under high pressure. This transition can occur either through the gradual swelling of individual mesoglobules or through their coalescence, depending on the temperature. acs.org

Polymerization-Induced Thermal Self-Assembly (PITSA)

Polymerization-Induced Thermal Self-Assembly (PITSA) is a specialized technique for synthesizing block copolymer nanoparticles with controlled morphologies. nih.govmonash.edu It is a variant of the more general Polymerization-Induced Self-Assembly (PISA) method. rsc.org In a typical PITSA process, a soluble, hydrophilic macro chain transfer agent (macro-CTA) is chain-extended with NIPAM monomers in water at a temperature above the LCST of PNIPAM (e.g., at 70°C). nih.govresearchgate.net

As the PNIPAM block grows, it quickly reaches a critical chain length where it becomes insoluble in the hot aqueous medium. monash.edu This insolubility induces the in situ self-assembly of the growing block copolymers into nanoparticles. nih.govrsc.org The polymerization of NIPAM then continues within these self-assembled aggregates. monash.edu The final morphology of the nanoparticles—which can be spheres (micelles), worms, or vesicles—is a function of the PNIPAM block length. nih.govrsc.org This method offers a facile and efficient route to produce a range of responsive polymer nanoparticles. monash.edu To preserve the nanoparticle structures for characterization at ambient temperatures (where they would otherwise dissolve), they can be stabilized by crosslinking the cores immediately after polymerization. nih.govresearchgate.net

Table 3: Nanoparticle Morphologies from PITSA
PNIPAM Block Length (Degree of Polymerization)Resulting Nanoparticle Morphology
ShortSpheres (Micelles) nih.govrsc.org
IntermediateWorms (Filaments) nih.govrsc.org
LongVesicles nih.govrsc.org

Two-Dimensional Colloidal Array Formation

PNIPAM-based microgels and polymer-grafted particles can be used as building blocks to create ordered, two-dimensional (2D) colloidal arrays. nih.govrsc.org These superlattices are typically formed through a self-assembly process driven by capillary forces as a dilute aqueous dispersion of the particles is dried on a substrate. nih.govscispace.com

During water evaporation, the particles are drawn together, and the presence of a PNIPAM layer on the particle surfaces provides steric stability, preventing irreversible aggregation and allowing for the formation of a well-ordered array. nih.govscispace.com The structural patterns of these colloidal arrays can be controlled by tailoring the properties of the PNIPAM chains grafted onto the particle surfaces. nih.gov These 2D arrays, composed of thermoresponsive particles, can exhibit dynamic properties. For instance, monolayers of PNIPAM hydrogel particles assembled at an air-water interface show changes in surface pressure and area in response to temperature shifts, as the constituent particles swell and shrink. acs.org This collective behavior makes such arrays promising for applications in sensing and optical devices. nih.gov

Advanced Stimuli Responsive Behaviors and Modifications

Dual and Multi-Stimuli Responsiveness

"Smart" or "environmentally sensitive" polymers, such as those based on N-isopropylacrylamide, are capable of undergoing rapid and reversible changes from a hydrophilic to a hydrophobic state when triggered by external environmental changes. sigmaaldrich.com This functionality can be expanded to create systems that react to multiple stimuli, enhancing their utility in complex applications. nih.govacs.org

The introduction of pH-sensitive monomers into the PNIPAM backbone is a common and effective strategy to impart pH-responsiveness. sigmaaldrich.com By incorporating ionizable acidic or basic comonomers, the resulting copolymer gains the ability to respond to changes in the pH of the surrounding environment in addition to temperature. nih.gov

The most frequently used acidic monomers for this purpose are acrylic acid (AAc) and methacrylic acid (MAA). nih.govnih.govtandfonline.com In acidic conditions (low pH), the carboxylic acid groups of these monomers are protonated (-COOH), rendering them less hydrophilic. However, as the pH increases above their pKa (for AAc, the pKa is ~4.25), the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). nih.gov This ionization leads to electrostatic repulsion between the charged groups along the polymer chain and an increase in the osmotic pressure within the hydrogel network, causing the polymer to swell. nih.govtandfonline.commdpi.com This pH-induced swelling is reversible; lowering the pH will protonate the carboxylate groups and return the hydrogel to a more collapsed state. nih.gov

This dual sensitivity allows for complex release profiles. For instance, a PNIPAM-co-PAAm (polyacrylamide) hydrogel loaded with curcumin (B1669340) demonstrated significantly different release behaviors based on both pH and temperature. At 40°C, a nearly complete release was observed over 4 hours at pH 5.5, while only about 65% was released at pH 7.4 under the same temperature. bohrium.com This enhanced release in acidic conditions is attributed to the protonation of amine and amide groups within the hydrogel structure. bohrium.com

ComonomerStimulusMechanism of ActionResulting Behavior
Acrylic Acid (AAc) pHIonization of carboxylic acid groups at pH > pKa (~4.25)Increased electrostatic repulsion and osmotic pressure, leading to swelling. nih.gov
Methacrylic Acid (MAA) pHDeprotonation of carboxylic acid groups at higher pHDestabilization of associated liposomes or swelling of hydrogels. sigmaaldrich.commdpi.com
Acrylamide (AAm) pH / TempProtonation of amine and amide groups in acidic conditionsEnhanced drug release at lower pH. bohrium.com

Light can serve as a precise and remotely controllable stimulus to trigger responses in PNIPAM-based materials. nih.gov This is typically achieved by incorporating photo-responsive molecules or photothermal agents into the polymer network.

One approach is the copolymerization of NIPAM with a light-sensitive monomer, such as spiropyran acrylate (B77674) (SPA). This creates a dual-responsive polymer that reacts to both light and temperature. acs.org The spiropyran units can isomerize to a more polar merocyanine (B1260669) form upon UV irradiation, which can influence the polymer's phase transition temperature. acs.org

Another widely used method involves integrating photothermal components, which can absorb light (often in the near-infrared, NIR, region) and convert it into heat. acs.orgscite.ai This localized heating can raise the temperature of the surrounding PNIPAM network above its LCST, inducing a phase transition and collapse of the hydrogel. acs.org Common photothermal agents include:

Graphene Oxide (GO): When incorporated into a PNIPAM network, GO nanosheets provide excellent NIR light-responsive properties. acs.org

Polydopamine-modified Molybdenum Disulfide (PDA-MoS₂): These nanosheets also exhibit synergistic reinforcing NIR light responsiveness, enabling fast actuation of the hydrogel upon irradiation. scite.ai

Gold Nanoparticles and Carbon Nanotubes: These materials are also effective at converting light to heat to trigger the thermoresponsive behavior of PNIPAM. acs.org

For example, a PNIPAM-GO nanocomposite hydrogel demonstrated rapid, reversible, and repeatable responses to NIR light. acs.org Similarly, a hydrogel containing PDA-MoS₂ nanosheets could bend to an angle of 249° in just 17 seconds under NIR irradiation. scite.ai

The phase transition behavior of PNIPAM is also sensitive to the ionic strength of the aqueous solution. sigmaaldrich.comnih.govresearchgate.net The presence of salts can alter the hydration of the polymer chains and, consequently, affect the LCST. wikipedia.org

Generally, the addition of salts disrupts the hydrogen bonding between the polymer and water molecules, which can lower the LCST. This phenomenon is known as the "salting-out" effect. The extent of this effect depends on the specific ions present, following the Hofmeister series. For example, studies using small-angle X-ray scattering (SAXS) have shown that the addition of NaCl to a PNIPAM solution enhances the attractive interactions between polymer chains as the temperature increases, leading to aggregation at the LCST. helsinki.fi Copolymers of NIPAM with charged monomers, such as 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS) and (3-acrylamidopropyl) trimethylammonium chloride (APTAC), exhibit conformational changes that are highly sensitive to salt concentration, allowing for fine-tuning of the phase transition. researchgate.net

Responsiveness to a magnetic field can be imparted to PNIPAM-based materials by incorporating magnetic nanoparticles. nih.govtandfonline.com These composite materials can be manipulated or heated remotely using an external magnetic field.

The most common method involves the synthesis of magnetic nanoparticles, such as magnetite (Fe₃O₄), which are then encapsulated within a PNIPAM-based hydrogel shell. nih.govbohrium.com This creates a core-shell structure where the PNIPAM shell provides thermo-responsiveness and the magnetic core provides the magnetic response. bohrium.com When subjected to an alternating magnetic field, the magnetic nanoparticles generate heat through hysteresis loss, raising the local temperature and triggering the collapse of the PNIPAM shell above its LCST. This mechanism can be used for controlled drug release. umn.edu Additionally, the magnetic properties allow for the physical manipulation or targeting of the hydrogel particles. nih.gov Recent research has also explored the direct effect of magnetic fields on PNIPAM solutions, finding that they can alter the hydration and hydrogen bonding, thereby influencing the rheological properties of the resulting hydrogel. mdpi.com

PNIPAM-based hydrogels can be engineered to respond to electric fields, typically by incorporating charged comonomers or conductive materials. nih.govtandfonline.com The application of an electric field can induce various effects, including changes in swelling, bending, or drug release. nih.gov

When a PNIPAM hydrogel containing ionizable groups (such as those from copolymerized acrylic acid) is placed in an electric field, the differential migration of mobile ions within the gel can create an osmotic pressure imbalance, leading to anisotropic swelling or deswelling and causing the hydrogel to bend or move. Furthermore, incorporating conductive components, such as reduced graphene oxide (rGO) or conductive polymers like PEDOT:PSS, can create electrically conductive hydrogels (ECHs). nih.gov These materials can be directly stimulated by an electrical signal, expanding their potential applications in areas like soft robotics, actuators, and electronic sensors. nih.gov

Tuning LCST through Copolymerization

The LCST of pure PNIPAM homopolymer is approximately 32°C, which is close to physiological temperature but may not be ideal for all biomedical applications. scite.aiadvancedsciencenews.com A key advantage of PNIPAM is that its LCST can be readily and predictably tuned by copolymerizing NIPAM with other monomers. sigmaaldrich.comnih.govmdpi.com The direction and magnitude of the LCST shift depend on the hydrophilicity or hydrophobicity of the comonomer.

Examples of Hydrophilic Comonomers:

Acrylic Acid (AAc): Incorporating AAc increases the LCST, with the resulting value dependent on the AAc content. A hydrogel containing 1.8% AAc exhibited an LCST close to human body temperature. tandfonline.com

Acrylamide (AAm): As a hydrophilic monomer, AAm is also used to raise the LCST of PNIPAM copolymers. nih.govtandfonline.com

Examples of Hydrophobic Comonomers:

Dopamine Methacrylamide (DMA): The incorporation of the hydrophobic DMA comonomer reduces the LCST of the resulting copolymer.

Butyl Acrylate: This hydrophobic monomer can be used to tune the gelation behavior of PNIPAM copolymers. nih.gov

2-methyl-2-adamantylmethacrylate (AdMA): Copolymers of NIPAM and AdMA show a decrease in their cloud point temperature as the content of the hydrophobic AdMA unit increases. advancedsciencenews.com

The table below summarizes the effect of different comonomers on the LCST of this compound copolymers.

Comonomer TypeEffect on Polymer ChainImpact on LCSTExample Monomers
Hydrophilic Increases overall hydrophilicity and hydrogen bonding with water.Increases Acrylic Acid (AAc) tandfonline.com, Acrylamide (AAm) nih.gov
Hydrophobic Increases overall hydrophobicity of the polymer.Decreases Dopamine Methacrylamide (DMA), Butyl Acrylate nih.gov, 2-methyl-2-adamantylmethacrylate (AdMA) advancedsciencenews.com

Hydrophilic Comonomer Incorporation

One of the most extensively studied hydrophilic comonomers is Acrylic Acid (AAc) . When copolymerized with this compound, the resulting P(NIPAM-co-AAc) exhibits a pH-dependent LCST. mdpi.comnih.gov At low pH, the carboxylic acid groups of AAc are protonated and less hydrophilic, resulting in a smaller increase in the LCST. As the pH increases above the pKa of the carboxylic acid, the groups become ionized (COO-), significantly increasing the hydrophilicity of the copolymer and, consequently, its LCST. mdpi.comresearchgate.net In some cases, at a high enough pH and AAc content, the thermoresponsive behavior can be completely suppressed. researchgate.net

Another common hydrophilic comonomer is N,N-dimethylacrylamide (DMA) . Its incorporation also raises the LCST of the resulting copolymer.

The table below summarizes the effect of selected hydrophilic comonomers on the LCST of PNIPAM.

Hydrophilic ComonomerMolar Ratio (NIPAM:Comonomer)pHLCST (°C)
Acrylic Acid (AAc)97:33.030.8
Acrylic Acid (AAc)97:34.532.8
Acrylamide (Am)--Increased

Note: The LCST values can vary depending on the specific experimental conditions such as polymer concentration and molecular weight.

The ability to modulate the LCST by incorporating hydrophilic comonomers is a key strategy in designing "smart" polymers for biomedical applications where a specific transition temperature, often above the physiological temperature of 37 °C, is required. mdpi.com

Hydrophobic Comonomer Incorporation

In contrast to hydrophilic comonomers, the incorporation of hydrophobic comonomers into the PNIPAM chain generally leads to a decrease in the LCST. mdpi.commdpi.com This is because the increased hydrophobicity of the copolymer enhances the polymer-polymer interactions, favoring phase separation at a lower temperature. nih.gov The magnitude of the LCST depression is directly related to the hydrophobicity and the content of the incorporated comonomer. mdpi.com

A variety of hydrophobic comonomers have been copolymerized with this compound to tune its thermoresponsive behavior. For example, Dopamine Methacrylamide (DMA) , a more hydrophobic monomer than NIPAM, has been shown to lower the LCST of the resulting copolymer. mdpi.comnih.gov The decrease in LCST is more pronounced with a higher content of DMA in the copolymer. mdpi.com

Another commonly used hydrophobic comonomer is Butyl Acrylate (BA) . The copolymerization of NIPAM with BA results in a p(NIPAM-BA) copolymer with an LCST lower than that of homopolymer PNIPAM. nih.gov For instance, a crosslinked p(NIPAM-BA) copolymer was reported to have an LCST of around 24 °C, compared to the approximately 32 °C of crosslinked PNIPAM. nih.gov The statistical incorporation of n-butyl acrylate has been shown to induce a strong decrease in the cloud point temperature compared to block copolymer structures with a similar composition. nih.gov

The table below provides examples of the effect of hydrophobic comonomers on the LCST of PNIPAM.

Hydrophobic ComonomerComonomer Content (mol%)LCST (°C)
Dopamine Methacrylamide (DMA)1>30
Dopamine Methacrylamide (DMA)5<25
Butyl Acrylate (BA)-~24
tert-Butyl Acrylate (tBA)Increasing contentDecreased

Note: The specific LCST values are dependent on factors such as copolymer composition, molecular weight, and measurement conditions.

The ability to lower the LCST through hydrophobic comonomer incorporation is valuable for applications requiring a phase transition below the typical 32 °C of PNIPAM.

Bioconjugation and Functionalization of PNIPAM

The versatility of PNIPAM for biomedical applications is significantly enhanced through bioconjugation and functionalization. By introducing specific functional groups along the polymer chain, PNIPAM can be covalently linked to a wide range of bioactive molecules, including proteins, peptides, and polysaccharides. This functionalization allows for the creation of sophisticated biomaterials for applications such as drug delivery, tissue engineering, and diagnostics. nih.govmdpi.comnih.gov

A common strategy for functionalizing PNIPAM is through the copolymerization of this compound with a comonomer containing a reactive functional group. For instance, the incorporation of Acrylic Acid (AAc) introduces carboxyl groups (-COOH) into the polymer structure. nih.gov These carboxyl groups can then be activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form reactive NHS-esters. nih.govnih.gov These esters readily react with primary amines on biomolecules to form stable amide bonds. nih.gov

This EDC-NHS coupling chemistry has been successfully employed to conjugate various proteins to PNIPAM-co-AAc hydrogels. nih.govnih.gov For example, this method has been used to immobilize proteins to create surfaces that can modulate cell adhesion. nih.gov

PNIPAM has also been bioconjugated to natural polymers to create hybrid biomaterials with enhanced properties. For instance, PNIPAM has been grafted onto Hyaluronic Acid (HA) , a major component of the extracellular matrix, to create thermoresponsive hydrogels for tissue engineering applications. acs.orgnih.gov These PNIPAM-HA conjugates are water-soluble at room temperature and form a gel at physiological temperatures. nih.gov Similarly, PNIPAM has been conjugated with gelatin , another important extracellular matrix protein, to develop materials for controlling post-surgical tissue adhesions and for use as hemostatic agents. researchgate.net

In the field of drug delivery, PNIPAM-based systems can be functionalized with ligands for targeted delivery. google.com For example, PNIPAM has been modified to create self-assembled nanogels for the delivery of therapeutic agents like curcumin. mdpi.com The thermoresponsive nature of PNIPAM allows for triggered drug release at specific sites in the body. nih.govhilarispublisher.com

The table below summarizes some examples of PNIPAM bioconjugation and functionalization.

Functionalization/Bioconjugation MethodBiomolecule/LigandApplication
Copolymerization with AAc followed by EDC/NHS couplingProteins (e.g., mucin, collagen)Tissue Engineering, Cell Adhesion Control
Graft polymerization onto natural polymersHyaluronic AcidTissue Engineering, Artificial Extracellular Matrix
Graft polymerization onto natural polymersGelatinPost-surgical Adhesion Prevention, Hemostatic Materials
Modification with ligandsVarious targeting ligandsTargeted Drug Delivery
Dual modification with β-Cyclodextrin and PNIPAM-Drug Delivery (Curcumin)

The ability to functionalize and bioconjugate PNIPAM opens up a vast array of possibilities for creating advanced, stimuli-responsive biomaterials tailored for specific biological interactions and therapeutic purposes.

Theoretical and Computational Modeling of Pnipam Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to probe the conformational dynamics and intermolecular interactions of PNIPAM in aqueous solutions. Both all-atom and coarse-grained models have been employed to investigate the intricate details of its behavior.

MD simulations have been instrumental in elucidating the molecular mechanisms driving the coil-to-globule transition of PNIPAM chains. These simulations can track the changes in polymer conformation as a function of temperature, providing insights into the thermodynamic and kinetic aspects of the phase transition. For instance, simulations have shown that below the Lower Critical Solution Temperature (LCST), the PNIPAM chain exists in an extended coil conformation, stabilized by hydrogen bonds between the amide groups of the polymer and surrounding water molecules. As the temperature increases above the LCST, these polymer-water hydrogen bonds are disrupted, leading to a collapse of the polymer chain into a compact globule state, driven by favorable intramolecular hydrophobic interactions.

A combined atomistic molecular dynamics and well-tempered metadynamics simulation approach was used to study an isotactic 30-mer of PNIPAM. The study estimated the free energy surface of the coil-to-globule transition. Below the LCST, the random-coil state was found to be thermodynamically favored by 21 ± 9 kJ/mol compared to the globule state, with a transition barrier of 49 ± 14 kJ/mol. Conversely, above the LCST, the globule state was favored by 21 ± 8 kJ/mol, with a much lower transition barrier of 17 ± 10 kJ/mol from the random-coil state.

Extensive all-atom MD simulations have also explored the effect of pressure on the coil-to-globule transition, revealing a reentrant behavior of the critical temperature with increasing pressure, which is in agreement with experimental observations. These simulations highlight that temperature and pressure induce the transition through different molecular mechanisms.

ConditionFavored ConformationFree Energy Difference (kJ/mol)Transition Barrier (kJ/mol)
Below LCSTRandom-Coil21 ± 949 ± 14
Above LCSTGlobule21 ± 817 ± 10

The choice of the water model in MD simulations of PNIPAM has a profound impact on the predicted thermosensitive behavior. Different water models can lead to significant variations in the calculated LCST and the description of polymer-water interactions.

A systematic study investigating the influence of eight different water models (four 3-point and four 4-point models) on the coil-globule transition of a syndiotactic PNIPAM 20-mer found that the estimated transition temperature could span a wide range, from 255 K to 350 K. This variation arises from the different strengths of interactions between the polymer and the water molecules in each model. The study suggests that the choice of water model can significantly shift the conformational ensemble of the polymer.

A comparative study using two advanced water models, TIP4P/2005 and TIP4P/Ice, for an atactic 30-mer of PNIPAM showed that while both models could reproduce the temperature-induced coil-to-globule transition, the PNIPAM–TIP4P/Ice solution demonstrated better agreement with experimental findings. This was attributed to a stronger interaction of TIP4P/Ice water with both the hydrophilic and hydrophobic groups of PNIPAM. The TIP4P/2005 model resulted in a lower water affinity for PNIPAM, leading to an underestimation of the transition temperature and the chain size.

Water Model TypeNumber of Models TestedEstimated Transition Temperature Range (K)
3-point (e.g., TIP3P)8255 - 350
4-point (e.g., TIP4P)

MD simulations provide a detailed picture of the interplay between polymer-polymer and polymer-water interactions that govern the phase behavior of PNIPAM. Below the LCST, the dominant interactions are the hydrogen bonds between the amide groups of PNIPAM and water molecules. The hydrophobic isopropyl groups are hydrated, with structured water cages forming around them.

As the temperature approaches the LCST, the simulations show a decrease in the number of polymer-water hydrogen bonds and a disruption of the water cages around the hydrophobic groups. This leads to an increase in polymer-polymer interactions, specifically hydrophobic contacts between the isopropyl groups and intramolecular hydrogen bonds between the amide groups. Above the LCST, in the globular state, the hydrophobic core is shielded from water, and the polymer chain is stabilized by these intramolecular interactions.

Simulations have also been used to analyze the dynamics of hydrogen bonds and the translational and rotational motions of water molecules in the vicinity of the polymer segments. These studies show that the mobility of water molecules is significantly lowered around the polymer chains due to hydrogen bonding with hydrophilic groups and the structuring of water around hydrophobic groups.

Small-Angle Neutron Scattering (SANS) Studies for Structural Elucidation

Small-angle neutron scattering (SANS) is a powerful experimental technique used to investigate the structure of PNIPAM systems, such as microgels and solutions, on the nanometer to micrometer scale. By analyzing the scattering patterns of neutrons from the sample, information about the size, shape, and internal structure of the polymer assemblies can be obtained.

SANS studies have been crucial in characterizing the swelling and deswelling behavior of PNIPAM microgels in response to temperature changes. Below the LCST, SANS data reveal a swollen, homogeneous microgel structure. As the temperature is raised above the LCST, the scattering profiles change significantly, indicating a collapse of the microgels into more compact, dense particles. The analysis of SANS data can provide quantitative information about the radius of gyration, the polymer volume fraction within the microgel, and the nature of the polymer-solvent interface.

For instance, SANS has been used to study the form factor of individual microgels and the structure factor of microgel suspensions. These studies have shown that the polydispersity of the microgels is an essential factor to consider for accurate data interpretation. In concentrated suspensions, SANS can reveal how inter-particle interactions affect the microgel size and conformation.

Theoretical Models for Self-Assembly and Phase Transition

Various theoretical models have been developed to describe the self-assembly and phase transition of PNIPAM. These models often build upon the foundational Flory-Huggins theory of polymer solutions, incorporating specific interactions that are crucial for the thermoresponsive behavior of PNIPAM.

One key aspect is the temperature-dependent Flory-Huggins interaction parameter, χ, which describes the balance of enthalpy and entropy of mixing between the polymer and the solvent. For PNIPAM in water, χ is a decreasing function of temperature, which is unusual and is the origin of the LCST behavior. This temperature dependence is attributed to the hydrophobic effect and the specific hydrogen bonding interactions between PNIPAM and water.

Thermodynamic models have been developed that explicitly consider the free energy of the system as a function of volume, temperature, and ionic concentration in the case of PNIPAM hydrogels in salt solutions. These models can predict the swollen and collapsed phases of the hydrogel under different conditions. The self-assembly of amphiphilic PNIPAM copolymers has also been modeled, considering the balance between hydrophilic and hydrophobic interactions that can lead to the formation of micelles and gels.

Modeling Drug Release Mechanisms

The thermoresponsive nature of PNIPAM hydrogels makes them attractive for controlled drug delivery applications. Modeling the drug release from these systems is essential for optimizing their design and performance. Various mathematical and computational models have been developed to describe the complex mechanisms of drug release.

These models often consider diffusion as the primary mechanism of drug release from the swollen hydrogel matrix below the LCST. Fick's laws of diffusion are commonly used to describe this process. However, as the temperature is raised above the LCST, the hydrogel collapses, and the release mechanism becomes more complex, involving both diffusion and convection as water is expelled from the shrinking network.

More sophisticated models incorporate the swelling and shrinking kinetics of the hydrogel, the partitioning of the drug between the polymer and the solvent, and the effect of the changing mesh size of the hydrogel on drug diffusivity. For example, some models use a moving boundary problem to account for the change in hydrogel volume during the phase transition.

Computational approaches, such as response surface methodology (RSM) and artificial neural networks (ANNs), have also been employed to model and predict the drug release behavior of PNIPAM-based hydrogels under various conditions of pH and temperature. These models can be powerful tools for optimizing hydrogel formulations for specific drug delivery profiles.

Modeling ApproachKey FeaturesApplication
Fick's Law of DiffusionDescribes drug transport based on concentration gradients.Modeling release from swollen hydrogels below LCST.
Moving Boundary ModelsAccounts for the changing volume of the hydrogel during phase transition.Modeling release during swelling or shrinking.
Response Surface Methodology (RSM)Statistical method for optimizing processes.Predicting drug release under varying conditions.
Artificial Neural Networks (ANNs)Machine learning approach for modeling complex relationships.Predicting drug release with high accuracy.

Drug Delivery Systems

PNIPAM-based materials have been extensively explored for the development of intelligent drug delivery systems. nih.gov The ability of PNIPAM hydrogels to swell and shrink in response to temperature changes provides a mechanism for the controlled and targeted release of therapeutic agents.

Controlled and Targeted Release Mechanisms

The fundamental principle behind controlled release from PNIPAM-based systems lies in its temperature-dependent swelling behavior. Below the LCST, the polymer is hydrophilic and swollen with water, allowing for the encapsulation of drug molecules. When the temperature is raised above the LCST, the polymer becomes hydrophobic, causing the hydrogel to shrink and expel water along with the entrapped drug. This on-demand release can be triggered by the physiological temperature of the body or by external stimuli such as near-infrared (NIR) light, which can locally increase the temperature. researchgate.net

Targeted release mechanisms often involve the incorporation of additional functionalities into the PNIPAM network. For instance, magnetic nanoparticles can be embedded within the PNIPAM matrix, allowing for the application of an external alternating magnetic field to generate localized heat, thereby triggering drug release at a specific site. researchgate.netnih.gov Furthermore, the combination of PNIPAM with pH-sensitive polymers can create dual-responsive systems that release drugs in response to both temperature and the acidic microenvironment often found in tumor tissues. nih.govmdpi.commdpi.com This multi-stimuli responsiveness enhances the specificity of drug delivery, minimizing off-target effects.

Encapsulation Efficiency and Loading Capacity

The encapsulation efficiency (EE) and drug loading capacity (LC) are critical parameters for the efficacy of a drug delivery system. In PNIPAM-based hydrogels, these properties are influenced by several factors, including the crosslinking density of the polymer network, the molecular weight of the polymer, and the physicochemical properties of the drug. Generally, a lower crosslinking density can lead to a higher swelling ratio and, consequently, a greater capacity for drug loading. mdpi.com

Various strategies have been employed to enhance the EE and LC of PNIPAM systems. The incorporation of nanoparticles or other polymeric components can create composite hydrogels with improved drug loading capabilities. nih.gov For instance, the combination of PNIPAM with Prussian blue nanoparticles in a microgel formulation for the delivery of doxorubicin (B1662922) (DOX) achieved a loading capacity of 26% and an encapsulation efficiency of 51%. mdpi.com Similarly, a PNIPAM-co-polyacrylamide hydrogel demonstrated a loading efficiency of approximately 65% for curcumin (B1669340). nih.gov The choice of drug and the specific formulation of the PNIPAM-based carrier significantly impact these values.

Drug Loading and Encapsulation Efficiency in PNIPAM-Based Systems

PNIPAM-Based SystemTherapeutic CargoLoading Capacity (%)Encapsulation Efficiency (%)Reference
PNIPAM@PB@DOX microgelDoxorubicin (DOX)2651 mdpi.com
PNIPAM-co-PAAm hydrogelCurcumin-~65 nih.gov
PLLA-V6-OEG3 microparticles in PNIPAM-BIS hydrogelBetamethasone dipropionate (BD)-98 mdpi.com
pNIPAm-co-pGMA-Mela hydrogelIbuprofen~35- mdpi.com
pNIPAm-co-pGMA-Mela hydrogel5-Fluorouracil (B62378)~47- mdpi.com

Therapeutic Delivery of Various Cargo (e.g., anticancer drugs, growth factors)

PNIPAM-based systems have demonstrated versatility in delivering a wide range of therapeutic agents. A primary focus has been on the delivery of anticancer drugs, where the stimuli-responsive nature of PNIPAM can be exploited for targeted therapy. researchgate.net Drugs such as doxorubicin, curcumin, and 5-fluorouracil have been successfully encapsulated and released from PNIPAM hydrogels. mdpi.comnih.govacs.org The ability to trigger release in the tumor microenvironment can enhance therapeutic efficacy while reducing systemic toxicity. nih.gov

Beyond chemotherapy, PNIPAM-based materials are also being developed for the controlled delivery of growth factors, which are crucial for tissue regeneration. nih.govresearchgate.netnih.gov The delivery of growth factors is challenging due to their short half-lives. nih.gov Encapsulating them within a PNIPAM hydrogel can protect them from degradation and provide a sustained release profile, promoting cell proliferation and differentiation at the site of injury. nih.govmdpi.com For example, a bioactive polyelectrolyte multilayer system incorporating PNIPAM has been engineered as a reservoir for the sustained delivery of fibroblast growth factor 2 (FGF-2). nih.govresearchgate.net

Tissue Engineering and Regenerative Medicine

In tissue engineering and regenerative medicine, the goal is to repair or replace damaged tissues and organs. PNIPAM-based materials offer unique advantages in this field due to their ability to act as "smart" scaffolds that can mimic the dynamic nature of the extracellular matrix (ECM). mdpi.comresearchgate.net

Design of Thermoresponsive Scaffolds

Thermoresponsive scaffolds fabricated from PNIPAM can support cell adhesion, proliferation, and differentiation. mdpi.comresearchgate.net Above the LCST, the hydrophobic surface of the PNIPAM scaffold promotes cell attachment. mdpi.com A key advantage of these scaffolds is the ability to detach confluent cell sheets without the need for enzymatic digestion, which can damage cell surface proteins. By simply lowering the temperature below the LCST, the scaffold becomes hydrophilic, causing the cell sheet to lift off. mdpi.com This technique is pivotal for creating functional, scaffold-free tissue constructs for transplantation. researchgate.net

The design of these scaffolds can be tailored to specific tissue engineering applications by modifying their physical and chemical properties. Factors such as porosity, mechanical strength, and biodegradability can be controlled through the synthesis and fabrication processes. mdpi.comresearchgate.net For instance, the integration of biocompatible polymers or bioactive molecules can enhance the mechanical properties and biological performance of PNIPAM scaffolds. mdpi.com

Several fabrication techniques are employed to create porous PNIPAM-based scaffolds with architectures suitable for tissue engineering.

Electrospinning: This technique produces nanofibrous scaffolds that closely mimic the structure of the native ECM. A polymer solution is ejected through a nozzle under a high electric field, resulting in the formation of continuous nanofibers. The alignment and diameter of the fibers can be controlled to influence cell behavior. However, neat electrospun PNIPAM scaffolds can have poor aqueous stability, which can be improved by cross-linking the nanofibers. nih.gov

Cryogelation: This method involves the polymerization of a monomer solution at sub-zero temperatures. nih.govresearchgate.net As the solvent freezes, ice crystals form, which act as a template for the pores. After polymerization, the ice crystals are thawed, leaving behind a highly interconnected macroporous structure. preprints.org This technique is advantageous for creating scaffolds with large, interconnected pores that facilitate cell infiltration and nutrient transport. researchgate.net

Sphere-Templating: This technique utilizes microspheres, typically made of polymethyl methacrylate (B99206) (PMMA), as a sacrificial template. The microspheres are packed together, and a polymer solution is allowed to polymerize in the interstitial spaces. Subsequently, the microspheres are dissolved, resulting in a scaffold with a highly uniform and interconnected porous structure. nih.gov This method allows for precise control over the pore size and interconnectivity of the scaffold. nih.gov

Biomedical Engineering Applications of Pnipam Based Materials

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in water at approximately 32°C. nih.govresearchgate.net Below this temperature, PNIPAM is hydrophilic and soluble, while above it, it becomes hydrophobic and insoluble. This unique property, occurring near physiological temperature, has made PNIPAM and its derivatives highly valuable in a range of biomedical engineering applications.

Challenges and Future Research Directions

Enhancing Mechanical Properties of PNIPAM Hydrogels

A primary drawback of standard PNIPAM hydrogels is their inherent mechanical weakness, which restricts their use in applications requiring robust structural integrity. researchgate.netsigmaaldrich.com To address this, researchers have developed several strategies to improve the mechanical features of these hydrogels. These approaches include the formation of interpenetrating polymer networks (IPN), double networks (DN), nanocomposites (NC), and slide-ring (SR) hydrogels. researchgate.net

Copolymerization of N-isopropylacrylamide with other monomers is a common and effective method to enhance the mechanical stability of the resulting hydrogel. nih.gov For instance, creating composite hydrogels by integrating PNIPAM with other systems, such as inorganic nanoparticles or organic self-assemblies, can lead to improved mechanical strength. mdpi.comnih.gov Crosslinking with agents like N,N'-methylenebisacrylamide (Bis) has also been shown to improve stiffness without negatively impacting the gelation properties. researchgate.net Furthermore, the incorporation of rigid inorganic components, such as polyhedral oligomeric silsesquioxane (POSS), into the hydrogel network has been demonstrated to significantly increase the compressive modulus. nih.gov

The table below summarizes various strategies employed to enhance the mechanical properties of PNIPAM hydrogels and their reported outcomes.

StrategyDescriptionOutcome
Interpenetrating Polymer Network (IPN) Two or more polymer networks are synthesized in situ, resulting in a physically entangled structure.Improved toughness and strength. Examples include chitosan-PNIPAM and poly(acrylic acid)/PNIPAM IPN hydrogels. mdpi.comnih.gov
Double Network (DN) A combination of a rigid and brittle first network with a soft and ductile second network.Significantly enhanced toughness and mechanical strength. researchgate.net
Nanocomposite (NC) Hydrogels Incorporation of nanoparticles (e.g., clay, carbon nanotubes, metallic nanoparticles) into the hydrogel matrix.Improved mechanical properties and added functionalities depending on the nanoparticle type. researchgate.netnih.gov
Copolymerization The NIPAM monomer is copolymerized with other monomers, such as acrylic acid.Increased toughness and stability of the hydrogel. researchgate.netnih.gov
Increased Crosslinking Density Increasing the concentration of the crosslinking agent during synthesis.Higher storage modulus and stiffness, but can also affect swelling and porosity. nih.gov

Improving Biodegradability and Biocompatibility

For many in vivo applications, the biodegradability of the hydrogel is a crucial factor. nih.gov Standard PNIPAM hydrogels exhibit limited biodegradability, which can lead to concerns about long-term bioaccumulation and has restricted their clinical use. mdpi.comnih.govresearchgate.net To overcome this, researchers are actively exploring methods to introduce biodegradable components into the PNIPAM network. nih.gov

One effective approach is the copolymerization or blending of PNIPAM with natural or synthetic biodegradable polymers. nih.govnih.gov Biopolymers such as dextrin, chitosan (B1678972), gelatin, and polysaccharides have been successfully incorporated to enhance both biodegradability and biocompatibility. nih.govnih.govacs.org Synthetic polymers like poly(caprolactone) (PCL) and poly(ethylene glycol) (PEG) are also being utilized to create biodegradable PNIPAM-based hydrogels. nih.gov The modification of PNIPAM's linear structure during hydrogel synthesis is a key strategy to achieve both biocompatibility and biodegradability. researchgate.net

The following table outlines different approaches to improve the biodegradability and biocompatibility of PNIPAM hydrogels.

ApproachMaterial UsedOutcome
Copolymerization with Biopolymers Dextrin, Chitosan, GelatinEnhanced enzymatic degradation and improved biocompatibility. nih.govnih.govacs.org
Blending with Natural Polymers Polysaccharides, ProteinsIncreased biocompatibility and introduction of biodegradable linkages. nih.gov
Copolymerization with Synthetic Polymers Poly(caprolactone) (PCL), Poly(ethylene glycol) (PEG)Introduction of biodegradable ester bonds, leading to controlled degradation. nih.gov
Grafting of Bioactive Molecules Peptides, Growth FactorsImproved cell-material interactions and specific biological responses.
Use of Biocompatible Surfactants Pluronic surfactantsReduced cytotoxicity compared to traditional surfactants like SDS. nist.gov

Clinical Applicability and Translation

Despite the promising properties of PNIPAM-based hydrogels, their translation into clinical practice has been limited. mdpi.comnih.gov Several factors contribute to this translational gap, including the need for more comprehensive in vivo studies, concerns about long-term bioaccumulation, and the need for standardized preclinical evaluation protocols. mdpi.com To bridge this gap, current research is focused on rigorous toxicological investigations, including assessments of physiological stability, potential toxicity, immune response, pharmacokinetics, and elimination pathways. mdpi.com

The development of injectable hydrogels is a key area of research aimed at improving clinical applicability. mdpi.com These systems can be administered in a minimally invasive manner and form a gel in situ in response to body temperature. mdpi.com This approach is particularly promising for applications in drug delivery and tissue engineering. mdpi.com However, ensuring the long-term safety and efficacy of these injectable formulations is paramount for regulatory approval and clinical adoption.

Interdisciplinary collaboration between material scientists, biologists, and clinicians is essential for the successful clinical translation of PNIPAM-based technologies. mdpi.com Furthermore, innovations in material design and sophisticated fabrication techniques will be crucial in developing the next generation of PNIPAM hydrogels that meet the stringent requirements for clinical use. mdpi.com

Development of Novel PNIPAM Hybrid Gels and Composites

To overcome the inherent limitations of pure PNIPAM hydrogels, researchers are increasingly focusing on the development of hybrid and composite materials. nih.govmdpi.com This strategy involves combining PNIPAM with other functional components to create materials with enhanced properties and new functionalities. nih.govmdpi.com

The integration of inorganic nanoparticles into the PNIPAM hydrogel matrix is a highly effective method for creating advanced composite materials. nih.govnih.gov These nanoparticles can act as functional fillers, modulating the properties of the hydrogel in various ways. nih.gov A wide range of nanoparticles have been explored, including:

Gold Nanoparticles (AuNPs): Impart photothermal properties, allowing for light-triggered drug release or therapy. nih.gov

Silver Nanoparticles (AgNPs): Provide antimicrobial properties, making the hydrogel suitable for wound dressing applications. nih.gov

Carbon-based Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes): Enhance mechanical strength and electrical conductivity. nih.gov

Superparamagnetic Iron Oxide Nanoparticles (SPIONs): Enable magnetic targeting and hyperthermia applications. nih.gov

Clay Nanoparticles: Improve mechanical properties and can act as drug delivery vehicles. nih.gov

These nanocomposite hydrogels often exhibit synergistic effects, where the properties of the polymer and the nanoparticles are combined to create a material with superior performance compared to its individual components. nih.gov

The combination of PNIPAM with biopolymers offers a powerful approach to create hybrid hydrogels with improved biological properties. mdpi.com Biopolymers such as keratin, a fibrous protein, can be integrated with PNIPAM to enhance bioactivity, which is often lacking in purely synthetic polymers. mdpi.com This hybridization can mitigate the limitations of each component; for example, the thermoresponsiveness of PNIPAM can be combined with the cell-interactive properties of the biopolymer. mdpi.com

The method of integration can significantly influence the final properties of the hybrid material. For instance, synthesizing PNIPAM in the presence of a biopolymer can lead to the formation of graft copolymers, while simply mixing a pre-formed PNIPAM microgel with a biopolymer results in a physical blend. researchgate.net These different structures can have distinct morphologies and responsive behaviors. researchgate.net

Advances in 3D Bioprinting with PNIPAM Hydrogels

Three-dimensional (3D) bioprinting has emerged as a revolutionary technology for fabricating complex, tissue-like structures for applications in regenerative medicine and drug screening. cityu.edu.hknih.gov Hydrogels are a key class of materials used as "bioinks" in 3D bioprinting due to their high water content and ability to mimic the native extracellular matrix. cityu.edu.hknih.gov

PNIPAM-based hydrogels are particularly attractive for 3D bioprinting due to their thermoresponsive nature. cityu.edu.hkresearchgate.net This property can be exploited to control the viscosity of the bioink during the printing process and to facilitate the fabrication of complex architectures. nih.gov For example, a PNIPAM-containing bioink can be printed at a low temperature where it is in a liquid state and then rapidly gelled by increasing the temperature, thus preserving the printed structure. nih.gov

Recent advancements in this area include the development of tough and elastic PNIPAM-based hydrogels suitable for 3D printing. nih.gov For instance, tough hydrogels have been created using aluminum ion crosslinked alginate/poly(this compound) systems. nih.gov Furthermore, the incorporation of photothermal agents, such as gold nanorods, into PNIPAM hydrogels allows for the 3D printing of structures that can be remotely actuated by light, opening up possibilities for soft robotics and dynamic tissue engineering scaffolds. advanceseng.com

Despite these advances, challenges remain in optimizing the printability of PNIPAM-based bioinks and ensuring high cell viability throughout the printing process. nih.gov Future research will likely focus on developing new PNIPAM copolymers and composites with tailored rheological properties for high-resolution 3D bioprinting and improved biological performance.

Multi-functional and Reconfigurable Smart Materials

The development of multi-functional and reconfigurable smart materials represents a significant frontier in materials science, with Poly(this compound) (PNIPAM) serving as a foundational component. The integration of PNIPAM with other stimuli-responsive moieties allows for the creation of sophisticated materials that can react to a combination of triggers, such as temperature, pH, light, and electrical or magnetic fields. acs.orgnih.gov This multi-responsiveness is achieved by copolymerizing this compound with functional monomers or by creating composite materials and interpenetrating polymer networks (IPNs).

A primary challenge in this field is the fabrication of multi-stimuli-responsive materials that also possess robust mechanical properties suitable for practical applications. acs.orgnih.gov For instance, researchers have developed a double cross-linked conductive hydrogel combining PNIPAM with sodium acrylate (B77674), alginate, and hectorite clay. acs.orgnih.gov This material exhibits a complex response to temperature, pH, and mechanical strain, demonstrating the potential for creating highly functional materials. However, achieving independent and orthogonal control over each stimulus remains a significant hurdle. The response to one trigger can often influence the material's sensitivity to another, complicating the design of precisely controlled systems. mdpi.com For example, in a hydrogel designed to respond to both light and temperature, the thermal response can affect the kinetics of the photo-induced changes. mdpi.com

Reconfigurable smart materials are those that can not only change their properties but also be programmed to adopt different states or functions on demand. PNIPAM-based systems are being explored for reconfigurable platforms in fields like advanced actuators, smart windows, and photonic crystals. researchgate.net The goal is to design materials where the structural and functional characteristics can be dynamically modulated, leading to adaptable and intelligent systems.

Table 1: Examples of Multi-functional PNIPAM-Based Hydrogels

Composition Stimuli Key Properties & Findings Potential Applications
Poly(this compound-co-sodium acrylate)/alginate/hectorite clay (PNSAX)Temperature, pH, Strain- Double cross-linked network with self-recovery ability.- Tensile strength: 290 kPa; Elongation: 1120%; Compression strength: 2.72 MPa.- Changes transparency and volume at 44°C and in response to pH.- Conductivity of 0.43 S/m, sensitive to strain and temperature. acs.orgnih.govIonic skin, Smart sensors, Environmental monitoring. acs.orgnih.gov
Poly(this compound) with magnetite nanoparticlesTemperature, Magnetic Field- Lower Critical Solution Temperature (LCST) can be tuned from 32°C to ≥37°C by controlling the amount of magnetite nanoparticles.- Can be remotely heated via an alternating magnetic field to trigger a response. nih.govTargeted drug delivery, Remote-controlled release of bioactive molecules. nih.gov
Poly(this compound-co-spiropyran acrylate) P(NIPAAm-co-SPA)Temperature, Light (UV/Vis)- Copolymers exhibit both temperature and light responsiveness.- The photo-switching of the spiropyran component is influenced by temperature, as the thermal ring-closure of the merocyanine (B1260669) form is promoted at higher temperatures. mdpi.comLight-controlled actuators, Photo-switchable surfaces.

Exploring New Applications in Emerging Fields

The unique thermoresponsive behavior of this compound-based polymers makes them highly promising for a variety of emerging technological fields. researchgate.net Current research is focused on leveraging their properties for applications beyond traditional biomedical uses, venturing into areas like soft robotics, 4D printing, and advanced wearable sensors. researchgate.netfrontiersin.org

In soft robotics , PNIPAM hydrogels are ideal candidates for creating actuators and artificial muscles. researchgate.netresearchgate.net Their ability to undergo significant and reversible volume changes in response to temperature allows for the development of shape-morphing structures that can perform complex motions like bending, twisting, and contracting. researchgate.net This temperature-driven actuation can be triggered by various means, including direct heating or photothermal conversion, where light-absorbing nanoparticles are embedded within the hydrogel.

4D printing is an evolution of 3D printing where the printed object can change its shape or properties over time in response to an external stimulus. acs.org PNIPAM and its copolymers are key smart materials in this domain. nih.gov For example, researchers have fabricated a starfish-like bionic soft robot using a reduced graphene oxide-poly(this compound) (rGO-PNH) hydrogel. acs.orgacs.org This 4D-printed robot demonstrates rapid bending and movement towards a near-infrared (NIR) light source within seconds, mimicking the predatory behavior of a starfish to grasp, lift, and release objects. acs.orgacs.org

In the realm of wearable sensors , PNIPAM-based conductive hydrogels are being developed for applications such as "ionic skin" that can monitor both physiological and environmental signals. acs.orgnih.gov These flexible, skin-conformal sensors can detect subtle changes in temperature and mechanical strain (e.g., from human motion) by converting these stimuli into electrical signals. acs.orgnih.gov A significant challenge is mitigating cross-interference between different sensing modalities; for instance, ensuring that a change in strain does not produce a false temperature reading. nih.gov Despite this, the potential for creating multifunctional wearable devices that provide real-time health monitoring is a major driver of research. nih.govnih.gov

Table 2: Emerging Applications of this compound-Based Materials

Emerging Field Material System Example Actuation/Sensing Mechanism Key Research Findings & Significance
Soft Robotics Reduced Graphene Oxide-Poly(this compound) hydrogel (rGO-PNH)Near-Infrared (NIR) Light- A 4D-printed bionic soft robot inspired by a starfish was created.- The rGO enhances photothermal conversion, causing the PNIPAM hydrogel to deform.- The actuator demonstrated rapid bending and orientation towards the light source within 20 seconds. acs.orgacs.org
4D Printing N/A (General Application)Temperature, Light- PNIPAM is a widely used temperature-responsive polymer for 4D printing applications.- Enables the fabrication of structures that can self-assemble or change shape when the temperature crosses the LCST. nih.govresearchgate.net
Wearable Sensors PNIPAM-based double cross-linked conductive hydrogelTemperature, pH, Strain- The hydrogel can transform deformation and temperature information into electrical signals.- Suitable for quantitatively detecting human motions and environmental temperature.- Possesses good mechanical properties and self-recovery, allowing for long-term use. acs.orgnih.gov

Q & A

Q. What are the established methods for synthesizing NIPAM-based polymers, and how do reaction conditions influence polymer properties?

NIPAM polymers are typically synthesized via free radical polymerization (FRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. FRP requires initiators like ammonium persulfate (APS) and temperature control (e.g., 60–70°C) to achieve high conversion rates . RAFT polymerization allows precise control over molecular weight and polydispersity by using chain-transfer agents (e.g., trithiocarbonates) and lower temperatures (25–40°C) . Solvent choice (e.g., water, ethanol) directly impacts thermoresponsive behavior: aqueous systems favor lower critical solution temperature (LCST) transitions, while organic solvents may alter copolymer solubility .

Q. How is the LCST of poly(NIPAM) experimentally determined, and what factors modulate its transition temperature?

The LCST is measured via turbidimetry (absorbance at 500 nm) or dynamic light scattering (DLS) to track cloud-point transitions. Key factors include:

  • Polymer architecture : Linear PNIPAM exhibits an LCST near 32°C, while crosslinked hydrogels show hysteresis due to slower water expulsion .
  • Co-solutes : Salts (e.g., NaCl) lower the LCST via the Hofmeister effect, whereas urea raises it by disrupting hydrophobic interactions .
  • Copolymer composition : Incorporating hydrophilic monomers (e.g., acrylic acid) increases LCST, while hydrophobic monomers (e.g., butyl acrylate) decrease it .

Q. What characterization techniques are critical for analyzing NIPAM-based copolymers?

  • Thermal analysis : Differential scanning calorimetry (DSC) quantifies LCST transitions and enthalpy changes .
  • Morphology : Scanning electron microscopy (SEM) reveals pore structure in hydrogels (e.g., P(NIPAm-co-AA-DB18C-6) with 10–50 µm pores) .
  • Spectroscopy : FTIR confirms functional group incorporation (e.g., C=O stretching at 1640 cm⁻¹ for amide groups) .
  • Elemental analysis : CHN analysis determines copolymer composition and reactivity ratios (e.g., Fineman-Ross method) .

Advanced Research Questions

Q. How do monomer reactivity ratios affect the design of NIPAM-based copolymers for stimuli-responsive applications?

Reactivity ratios (r₁, r₂) dictate copolymer sequence distribution. For example:

  • NIPAM (r₁ ≈ 1.2) and acrylic acid (r₂ ≈ 0.8) form gradient copolymers with pH-/thermo-dual responsiveness .
  • Incorporating methacrylic acid (r₂ < 1) creates random copolymers with tunable LCST and pH sensitivity . Advanced synthesis (e.g., RAFT) enables block copolymers for targeted drug delivery, where hydrophobic blocks self-assemble above LCST .

Q. Why do contradictions exist in reported phase diagrams of PNIPAM, and how can they be resolved experimentally?

Discrepancies arise from variations in polymer purity (e.g., residual monomers), molecular weight distributions, and measurement techniques. For example:

  • High-molecular-weight PNIPAM (>100 kDa) shows broader transitions due to entanglements .
  • Light scattering vs. calorimetry may yield differing LCST values due to sensitivity to micelle formation . Standardizing protocols (e.g., heating rate ≤1°C/min, degassed solvents) and reporting polydispersity indices (PDI < 1.2) improves reproducibility .

Q. What methodologies assess the environmental mobility and degradation of NIPAM monomers in soil/water systems?

  • Soil mobility : Estimated soil adsorption coefficient (Kₒc = 19) predicts high mobility, validated via column leaching experiments .
  • Biodegradation : OECD 301F tests show <20% degradation in 28 days, indicating persistence .
  • Advanced oxidation : UV/H₂O₂ treatment degrades NIPAM via hydroxyl radical attack on the amide group, with LC-MS identifying intermediates .

Q. How can NIPAM-based hydrogels be engineered for injectable tissue regeneration scaffolds?

  • Grafting strategies : Covalent grafting of PNIPAM onto exopolysaccharides (e.g., Infernan) creates shear-thinning hydrogels with LCST-triggered stiffness changes (storage modulus > 500 Pa at 37°C) .
  • Mechanical tuning : Adjusting crosslinker density (e.g., N,N’-methylenebisacrylamide) modulates elastic modulus (0.1–10 kPa) to mimic native tissues .
  • Bioactivity : Incorporating RGD peptides enhances cell adhesion, while enzymatic degradation sites (e.g., MMP-sensitive sequences) enable remodeling .

Methodological Considerations

Q. What computational models predict the thermoresponsive behavior of PNIPAM brushes in mixed solvent systems?

Coarse-grained molecular dynamics (CG-MD) simulations with implicit solvent models replicate PNIPAM brush collapse above LCST. Parameters include:

  • Flory-Huggins interaction parameters (χ) for water/polymer interactions .
  • Virial expansion coefficients to account for ternary interactions in crowded systems . Simulations align with experimental reflectivity data showing vertical phase separation in brushes .

Q. How do natural deep eutectic solvents (NADES) improve the sustainability of NIPAM polymerization?

NADES (e.g., thymol:menthol mixtures) replace toxic solvents, enabling photo-/thermal-initiated polymerization with:

  • High conversion (>90%) at 60°C .
  • Reduced energy input (UV irradiation < 30 min) .
  • Biocompatible byproducts for biomedical applications .

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N-Isopropylacrylamide

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